N-Benzyl-3-hydroxybenzene-1-sulfonamide N-Benzyl-3-hydroxybenzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13371184
InChI: InChI=1S/C13H13NO3S/c15-12-7-4-8-13(9-12)18(16,17)14-10-11-5-2-1-3-6-11/h1-9,14-15H,10H2
SMILES: C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC(=C2)O
Molecular Formula: C13H13NO3S
Molecular Weight: 263.31 g/mol

N-Benzyl-3-hydroxybenzene-1-sulfonamide

CAS No.:

Cat. No.: VC13371184

Molecular Formula: C13H13NO3S

Molecular Weight: 263.31 g/mol

* For research use only. Not for human or veterinary use.

N-Benzyl-3-hydroxybenzene-1-sulfonamide -

Specification

Molecular Formula C13H13NO3S
Molecular Weight 263.31 g/mol
IUPAC Name N-benzyl-3-hydroxybenzenesulfonamide
Standard InChI InChI=1S/C13H13NO3S/c15-12-7-4-8-13(9-12)18(16,17)14-10-11-5-2-1-3-6-11/h1-9,14-15H,10H2
Standard InChI Key NEZNJKABLNZBBT-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC(=C2)O
Canonical SMILES C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC(=C2)O

Introduction

Chemical Structure and Molecular Characteristics

Molecular Formula and Weight

N-Benzyl-3-hydroxybenzene-1-sulfonamide has the molecular formula C₁₃H₁₃NO₃S and a molecular weight of 275.31 g/mol. The IUPAC name is N-benzyl-3-hydroxybenzenesulfonamide, reflecting the benzyl group attached to the sulfonamide nitrogen and the hydroxy substitution on the aromatic ring.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₃H₁₃NO₃S
Molecular Weight275.31 g/mol
IUPAC NameN-benzyl-3-hydroxybenzenesulfonamide
SMILESC1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=CC=C2)O
CAS RegistryNot available

Structural Features and Bonding

The compound’s structure comprises:

  • A benzene ring with a hydroxy (-OH) group at the 3-position.

  • A sulfonamide group (-SO₂NH-) at the 1-position, where the nitrogen is substituted with a benzyl group (-CH₂C₆H₅).

The sulfonamide group introduces polarity and hydrogen-bonding capacity, while the benzyl moiety enhances lipophilicity. This balance influences solubility and intermolecular interactions, critical for biological activity .

Synthesis and Manufacturing

General Sulfonamide Synthesis

Sulfonamides are typically synthesized via the reaction of sulfonyl chlorides with primary or secondary amines. For N-Benzyl-3-hydroxybenzene-1-sulfonamide, the proposed route involves:

  • Sulfonation: Sulfonation of 3-hydroxybenzene to yield 3-hydroxybenzenesulfonic acid.

  • Chlorination: Conversion to 3-hydroxybenzenesulfonyl chloride using thionyl chloride (SOCl₂).

  • Amination: Reaction with benzylamine (C₆H₅CH₂NH₂) to form the sulfonamide bond .

Reaction Scheme:

3-Hydroxybenzenesulfonyl chloride+BenzylamineN-Benzyl-3-hydroxybenzenesulfonamide+HCl\text{3-Hydroxybenzenesulfonyl chloride} + \text{Benzylamine} \rightarrow \text{N-Benzyl-3-hydroxybenzenesulfonamide} + \text{HCl}

Optimization and Yield

Key parameters affecting yield include:

  • Temperature: Controlled heating (~50–70°C) to prevent decomposition.

  • Solvent: Polar aprotic solvents (e.g., dichloromethane) enhance reactivity.

  • Stoichiometry: Excess benzylamine ensures complete conversion .

Industrial-scale production may employ continuous-flow reactors to improve efficiency and purity.

Physicochemical Properties

Solubility and Stability

  • Solubility: Predominantly soluble in polar organic solvents (e.g., DMSO, methanol) but poorly soluble in water due to the benzyl group’s hydrophobicity.

  • Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic or basic environments, cleaving the sulfonamide bond.

Spectroscopic Data

  • IR Spectroscopy: Peaks at ~1150 cm⁻¹ (S=O asymmetric stretch) and ~3450 cm⁻¹ (O-H stretch).

  • NMR:

    • ¹H NMR: Aromatic protons (δ 6.8–7.5 ppm), benzyl CH₂ (δ 4.2 ppm), and hydroxy proton (δ 5.1 ppm).

    • ¹³C NMR: Sulfonamide sulfur-linked carbon (δ 55 ppm), aromatic carbons (δ 110–150 ppm) .

Biological Activity and Applications

Carbonic Anhydrase Inhibition

Sulfonamides are well-known inhibitors of carbonic anhydrases (CAs), enzymes regulating pH and CO₂ transport. While N-Benzyl-3-hydroxybenzene-1-sulfonamide’s activity remains unstudied, structural analogs exhibit selectivity for CA isoforms implicated in glaucoma and cancer .

Table 2: Hypothetical CA Inhibition Profile

CA IsoformRole in DiseasePredicted IC₅₀ (nM)
CA IIGlaucoma10–50
CA XIITumor progression20–100

Industrial and Research Applications

Chemical Intermediate

The compound’s reactive sites (hydroxy, sulfonamide) make it a versatile precursor for:

  • Polymer modification: Introducing sulfonamide groups into polymers for ion-exchange membranes.

  • Coordination chemistry: Ligand design for metal-organic frameworks (MOFs) with catalytic applications.

Drug Discovery

Incorporation into hybrid molecules (e.g., sulfonamide-chalcone conjugates) could enhance bioactivity. Recent studies highlight sulfonamides’ roles in anticancer and antidiabetic drug candidates .

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